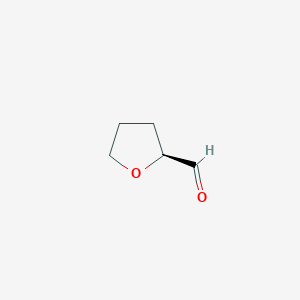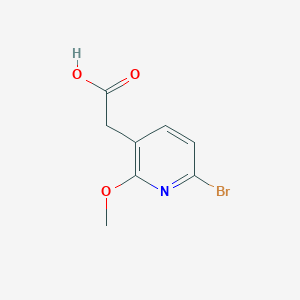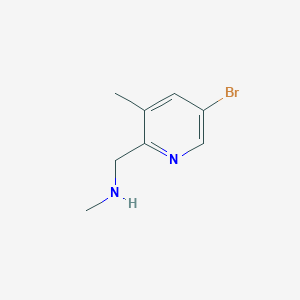
1-Amino-2-(dimethylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(dimethylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group and a dimethylamino group attached to the anthracene-9,10-dione core. Its molecular formula is C16H16N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(dimethylamino)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Dimethylation: The dimethylamino group is introduced via a methylation reaction, often using dimethylamine as the methylating agent.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, such as:
Gas Phase Oxidation: This method involves the vaporization of anthracene followed by oxidation in the presence of a catalyst like V2O5 at high temperatures (around 389°C) to form the desired product.
Liquid Phase Oxidation: This method involves dissolving anthracene in a solvent like trichlorobenzene, followed by the addition of nitric acid at controlled temperatures (105-110°C) to achieve the desired oxidation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include nitric acid and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
1-Amino-2-(dimethylamino)anthracene-9,10-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Amino-2-(dimethylamino)anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound acts as a topoisomerase II poison, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Mitoxantrone: A well-known topoisomerase II inhibitor with a similar anthraquinone core.
AQ4 and AQ6: Derivatives of anthracene-9,10-dione with modifications to the amino and dimethylamino groups.
Uniqueness: 1-Amino-2-(dimethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a topoisomerase II poison and its potential for bioreductive activation in hypoxic tumor cells make it a promising candidate for further research and development in cancer therapy .
Propriétés
Numéro CAS |
62468-69-3 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
1-amino-2-(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)12-8-7-11-13(14(12)17)16(20)10-6-4-3-5-9(10)15(11)19/h3-8H,17H2,1-2H3 |
Clé InChI |
RUEQXENGJYDEEH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
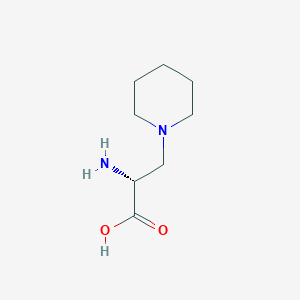
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
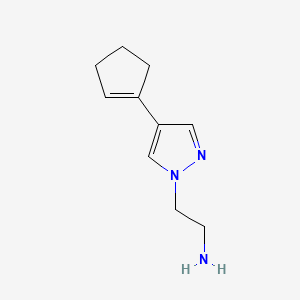
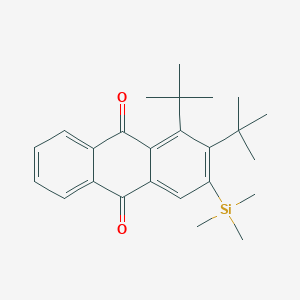
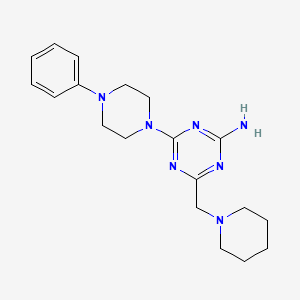
![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
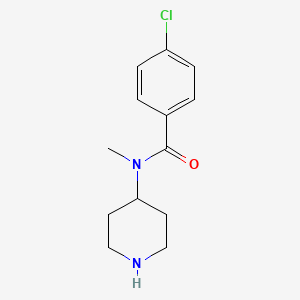
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
